molecular formula C17H15N3O5S B11166786 ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11166786
M. Wt: 373.4 g/mol
InChI Key: AIJGIFDPTSFPGE-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes an isoindole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The isoindole and thiazole moieties play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of isoindole, thiazole, and ester functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H15N3O5S/c1-3-25-16(24)13-9(2)18-17(26-13)19-12(21)8-20-14(22)10-6-4-5-7-11(10)15(20)23/h4-7H,3,8H2,1-2H3,(H,18,19,21)

InChI Key

AIJGIFDPTSFPGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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